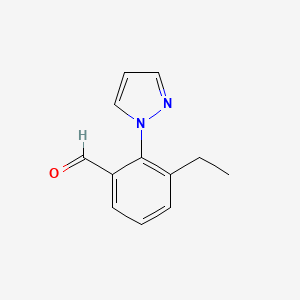

3-Ethyl-2-(1H-pyrazol-1-YL)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethyl-2-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-10-5-3-6-11(9-15)12(10)14-8-4-7-13-14/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAORENYYQFYIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)C=O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Pyrazoles are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact mechanism of action, targets, and biochemical pathways affected would depend on the specific pyrazole compound and its functional groups.

Biochemical Analysis

Biochemical Properties

3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The pyrazole ring in its structure allows it to form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites. This compound has been shown to inhibit certain enzymes, such as aldehyde dehydrogenase, by binding to the active site and preventing substrate access. Additionally, this compound can interact with proteins involved in cellular signaling pathways, potentially modulating their activity and influencing downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This modulation can result in altered gene expression patterns, affecting cellular processes such as proliferation, apoptosis, and differentiation. Furthermore, this compound has been shown to impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with enzyme active sites, where it can act as a competitive inhibitor. This binding prevents the substrate from accessing the active site, thereby inhibiting enzyme activity. Additionally, this compound can interact with transcription factors, influencing their ability to bind DNA and regulate gene expression. These interactions can lead to changes in the expression of genes involved in critical cellular processes, such as cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to gradual degradation, affecting its efficacy. Long-term studies have shown that continuous exposure to this compound can result in sustained changes in cellular function, including altered gene expression and metabolic profiles.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been observed to have minimal toxic effects and can modulate enzyme activity and cellular signaling pathways effectively. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and can bind to plasma proteins, facilitating its distribution throughout the body. Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, influencing its activity and function. For example, its presence in the nucleus allows it to interact with transcription factors and influence gene expression.

Biological Activity

3-Ethyl-2-(1H-pyrazol-1-YL)benzaldehyde is a compound that belongs to the class of pyrazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C11H12N2O

- CAS Number : 1214622-44-2

- Molecular Weight : 188.23 g/mol

Biological Activities

The biological activities of pyrazole derivatives, including this compound, are extensive and include:

- Antimicrobial Activity : Pyrazole compounds are known for their antimicrobial properties. Studies indicate that derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Anticancer Properties : Research has shown that pyrazole derivatives can exhibit significant anticancer activity. For instance, compounds similar to this compound have been demonstrated to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo .

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives can act as enzyme inhibitors, affecting pathways critical for cancer cell proliferation and survival .

- Interaction with Cell Signaling Pathways : The compound may disrupt various signaling pathways involved in cell growth and apoptosis. For example, it has been shown to interfere with the HER2 signaling pathway in gastric cancer cells, leading to reduced tumor growth .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a series of pyrazole derivatives, including compounds structurally related to this compound. The results indicated that these compounds significantly reduced cell viability in HER2-positive gastric cancer cells through apoptosis induction and modulation of signaling pathways involved in cell survival .

Case Study 2: Antimicrobial Efficacy

Another case study focused on the antimicrobial properties of pyrazole derivatives. The findings showed that compounds similar to this compound exhibited potent activity against various bacterial strains, including E. coli and S. aureus, suggesting their potential as new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Activities

The pyrazole moiety, including derivatives like 3-Ethyl-2-(1H-pyrazol-1-YL)benzaldehyde, is recognized for its diverse pharmacological properties. Pyrazole derivatives have been reported to exhibit anti-inflammatory, analgesic, anti-microbial, and anti-cancer activities. For instance, compounds containing the pyrazole ring have shown effectiveness against various diseases including tuberculosis and cancer due to their ability to inhibit specific enzymes or pathways related to disease progression .

Case Studies

Recent studies have highlighted the synthesis of novel pyrazole derivatives that demonstrate significant biological activity. For example, a study synthesized a series of pyrazole derivatives that were evaluated for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. Compounds derived from similar structures as this compound showed promising results comparable to standard anti-inflammatory drugs .

Synthetic Methodologies

Synthesis Routes

The synthesis of this compound can be achieved through several methods involving the reaction of hydrazones with aldehydes or ketones. For instance, one efficient method involves the use of metal-free oxidative conditions that facilitate the formation of various substituted pyrazoles . This approach not only simplifies the synthesis but also enhances the yield and purity of the final product.

Table: Synthetic Methods for Pyrazole Derivatives

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Metal-free oxidative synthesis | Utilizes aldehydes and hydrazones in a one-pot reaction | 75-90 |

| Iron-catalyzed reactions | Involves diarylhydrazones reacting with vicinal diols | 80 |

| Microwave-assisted synthesis | Enhances reaction rates and yields through microwave irradiation | 85-95 |

Biological Evaluations

Anti-microbial Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-microbial properties. In vitro studies have shown that compounds similar to this compound can effectively inhibit the growth of bacterial strains such as E. coli and Staphylococcus aureus. The presence of specific functional groups in these compounds enhances their interaction with microbial targets .

Anti-cancer Properties

Emerging evidence suggests that pyrazole derivatives can act as potential anti-cancer agents by targeting specific pathways involved in tumor growth and proliferation. For instance, some derivatives have been evaluated for their ability to inhibit EGFR-TK (epidermal growth factor receptor tyrosine kinase), which is crucial in many cancer types .

Q & A

Q. What are the recommended synthetic routes for 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde?

A common approach involves condensation reactions between pyrazole derivatives and substituted benzaldehydes. For example, NaH in THF with triethyl phosphite can facilitate the introduction of the pyrazole moiety to the benzaldehyde scaffold. Flash chromatography is typically used for purification . Example Protocol :

- React 4-(1H-pyrazol-1-yl)benzaldehyde with ethylating agents (e.g., ethyl bromide) under basic conditions.

- Monitor reaction progress via TLC or HPLC.

- Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can spectroscopic techniques confirm the structure of this compound?

- FTIR : Identify aldehyde C=O stretches (~1700 cm⁻¹) and pyrazole N-H/N-C vibrations (~1500-1600 cm⁻¹). High-resolution FTIR can resolve rotational barriers in the benzaldehyde group .

- NMR : ¹H NMR should show peaks for the aldehyde proton (~9.8–10.0 ppm), ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.7 ppm for CH₂), and pyrazole protons (δ ~6.5–8.5 ppm) .

- MS : Molecular ion peaks (e.g., m/z ≈ 214 for C₁₃H₁₄N₂O) and fragmentation patterns confirm the backbone .

Q. What safety precautions are critical when handling this compound?

- Use PPE (gloves, goggles) due to potential irritancy (H303/H313/H333 hazards).

- Work in a fume hood to avoid inhalation.

- Store in airtight containers away from oxidizing agents. Refer to GHS-compliant safety data sheets for handling protocols .

Advanced Research Questions

Q. How can catalytic systems influence the reactivity of this compound in oxidation or functionalization reactions?

Ce-MOFs or transition-metal catalysts can modulate selectivity in oxidation reactions. For example, in styrene oxidation, Ce-MOFs promote epoxidation over benzaldehyde formation (80% selectivity for epoxide vs. 20% for benzaldehyde). GC-MS and ¹H NMR are critical for quantifying conversion and selectivity . Experimental Design :

- Optimize catalyst loading (e.g., 5–10 mol% Ce-MOF).

- Use GC-MS to track reaction intermediates (e.g., m/z 104 for styrene, m/z 120 for styrene oxide).

Q. How can structural data resolve contradictions in spectroscopic or analytical results?

Discrepancies between theoretical and experimental rotational barriers (e.g., in FTIR) may arise from conformational flexibility. X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides definitive structural data. For example, resolving torsional angles in the pyrazole-benzaldehyde linkage can validate spectroscopic assignments .

Q. What computational methods complement experimental data for electronic property analysis?

- DFT Calculations : Model HOMO-LUMO gaps to predict reactivity.

- Hirshfeld Surface Analysis : Correlate crystal packing with luminescent properties (e.g., as seen in Cd complexes with pyrazole ligands) . Case Study : Compare computed UV-Vis spectra with experimental data to identify charge-transfer transitions.

Q. How can researchers optimize synthetic yields and purity for complex derivatives?

- DoE (Design of Experiments) : Vary solvents (e.g., THF vs. DMF), temperatures (25–80°C), and catalysts (e.g., Pd/C for cross-coupling).

- HPLC-PDA : Monitor purity (>95%) and isolate isomers.

- Troubleshooting Low Yields : Check for moisture sensitivity (use molecular sieves) or side reactions (e.g., aldol condensation of the aldehyde group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.